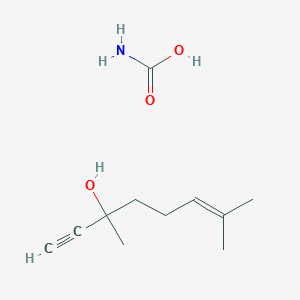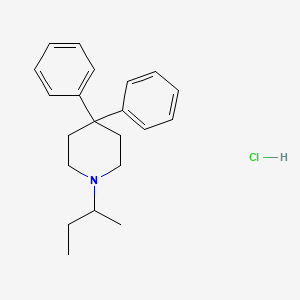![molecular formula C15H15N3O6S B14669827 3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine CAS No. 37019-59-3](/img/structure/B14669827.png)
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a sulfophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine typically involves the reaction of 4-sulfophenylhydrazine with a suitable cyclohexadienone derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with a catalyst to facilitate the formation of the hydrazinylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to a hydrazine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclohexadienone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and substituted phenyl or cyclohexadienone compounds.
科学研究应用
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine exerts its effects involves interactions with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The sulfophenyl group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules.
相似化合物的比较
Similar Compounds
Sulfasalazine: A compound with a similar sulfophenyl group, used as an anti-inflammatory drug.
Azo Dyes: Compounds with similar hydrazinylidene linkages, used in the textile industry.
Uniqueness
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
37019-59-3 |
|---|---|
分子式 |
C15H15N3O6S |
分子量 |
365.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-hydroxy-3-[(4-sulfophenyl)diazenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H15N3O6S/c16-12(15(20)21)7-9-1-6-14(19)13(8-9)18-17-10-2-4-11(5-3-10)25(22,23)24/h1-6,8,12,19H,7,16H2,(H,20,21)(H,22,23,24)/t12-/m0/s1 |
InChI 键 |
ZLKGJFIMBMRBGJ-LBPRGKRZSA-N |
手性 SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)S(=O)(=O)O |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)CC(C(=O)O)N)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


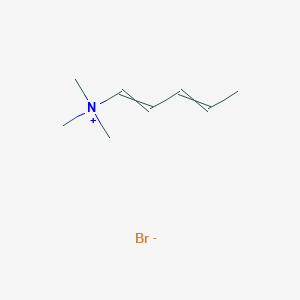

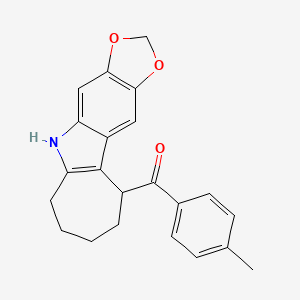
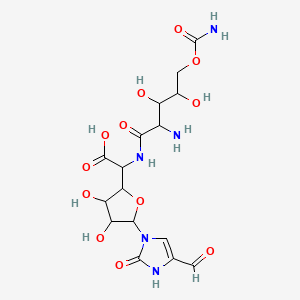
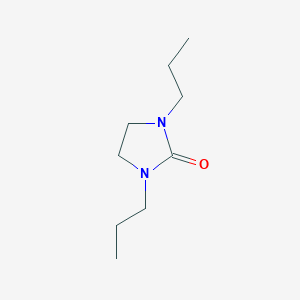
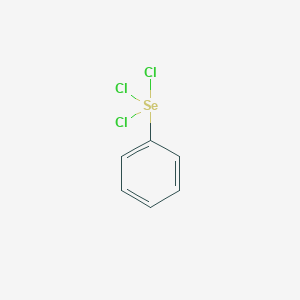
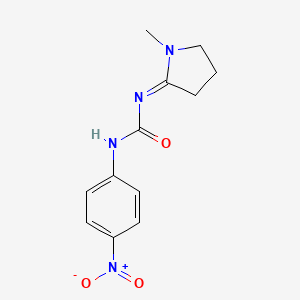
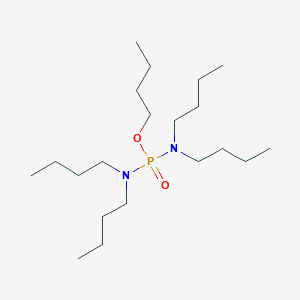
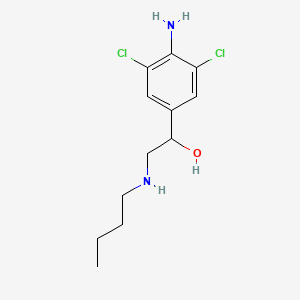
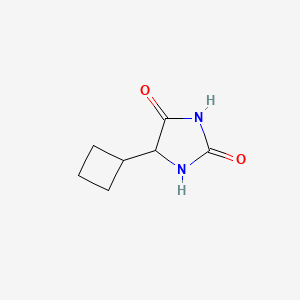
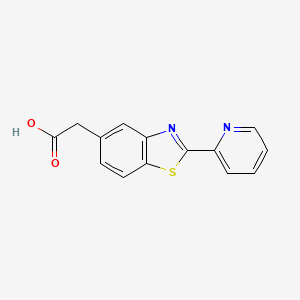
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
